3-Amino-1-(2-chlorophenyl)piperidin-2-one
Overview
Description
3-Amino-1-(2-chlorophenyl)piperidin-2-one is a chemical compound with the molecular formula C11H13ClN2O It is a piperidinone derivative, characterized by the presence of an amino group at the third position and a chlorophenyl group at the first position of the piperidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-chlorophenyl)piperidin-2-one typically involves the reaction of 2-chlorobenzoyl chloride with piperidine, followed by the introduction of an amino group at the third position. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The process can be summarized as follows:
Step 1: Reaction of 2-chlorobenzoyl chloride with piperidine in the presence of a base to form 1-(2-chlorophenyl)piperidin-2-one.
Step 2: Introduction of an amino group at the third position using an appropriate amination reagent, such as ammonia or an amine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2-chlorophenyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group in the piperidinone ring can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups, such as hydroxyl, alkyl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-1-(2-chlorophenyl)piperidin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-Amino-1-(2-chlorophenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-phenylpiperidin-2-one: Lacks the chlorine atom in the phenyl ring.
3-Amino-1-(4-chlorophenyl)piperidin-2-one: Has the chlorine atom at the para position instead of the ortho position.
3-Amino-1-(2-fluorophenyl)piperidin-2-one: Contains a fluorine atom instead of chlorine.
Uniqueness
3-Amino-1-(2-chlorophenyl)piperidin-2-one is unique due to the specific positioning of the chlorine atom in the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom at the ortho position can enhance the compound’s ability to interact with certain biological targets, making it a valuable compound for research and development in medicinal chemistry.
Properties
IUPAC Name |
3-amino-1-(2-chlorophenyl)piperidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-8-4-1-2-6-10(8)14-7-3-5-9(13)11(14)15/h1-2,4,6,9H,3,5,7,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBRVRUTRBSVGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)C2=CC=CC=C2Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1341769-38-7 | |
Record name | 3-amino-1-(2-chlorophenyl)piperidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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